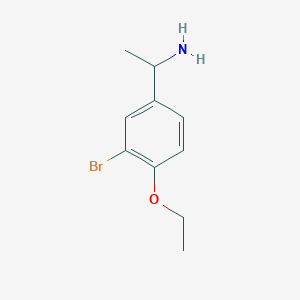

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine

Description

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine is a primary amine characterized by a phenyl ring substituted with a bromine atom at the meta position and an ethoxy group at the para position. Its molecular formula is C₁₀H₁₄BrNO (molecular weight: 244.13 g/mol), distinguishing it from analogs like 1-(3-bromo-4-methoxyphenyl)ethan-1-amine (C₉H₁₂BrNO, MW 230.10 g/mol) . This compound is synthesized via lithium-halogen exchange or palladium-catalyzed coupling, as seen in structurally similar amines .

Properties

IUPAC Name |

1-(3-bromo-4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYZNTJJLJZOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine typically involves the following steps:

Bromination: The starting material, 4-ethoxybenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-ethoxybenzene.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Position : Bromine at meta (target compound) vs. para (Br-MBA) alters electronic effects. The meta position may reduce resonance stabilization of the amine group compared to para-substituted analogs .

- Multi-Substituted Analogs : Compounds with additional substituents (e.g., Cl, OCH₃) exhibit higher molecular weights and steric hindrance, which may impede reactivity in synthesis or binding in biological applications .

Spectroscopic and Crystallographic Differences

- NMR Shifts : The ethoxy group’s methylene protons (δ ~3.5–4.0 ppm in ¹H NMR) differ from methoxy (δ ~3.3 ppm) and influence neighboring aromatic protons .

- Hydrogen Bonding : The ethoxy oxygen may participate in weaker hydrogen bonds compared to methoxy, affecting crystal packing. For example, Br-MBA forms halogen-mediated interactions in 2D perovskites , while ethoxy analogs might prioritize van der Waals interactions.

Biological Activity

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine, with the chemical formula C10H12BrN and CAS number 634150-46-2, is a compound that has garnered interest in various biological studies. Its structural characteristics suggest potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor activity.

The compound features a bromine atom and an ethoxy group on a phenyl ring, which may influence its biological activity. The presence of these substituents can affect lipophilicity, solubility, and overall reactivity, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 230.11 g/mol |

| CAS Number | 634150-46-2 |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor , potentially blocking the active site or modulating allosteric sites to alter enzyme function. This interaction can lead to significant changes in metabolic pathways and cellular processes.

Enzyme Inhibition

Studies suggest that compounds similar to this compound exhibit inhibitory effects on various enzymes. For example, research indicates that derivatives can inhibit bacterial enzymes critical for DNA synthesis, suggesting a potential application in antimicrobial therapy .

Biological Activity Studies

Recent investigations have explored the antimicrobial properties of compounds related to this compound. These studies often employ Minimum Inhibitory Concentration (MIC) assays to evaluate effectiveness against resistant strains.

Case Study: Antimicrobial Activity

A study published in MDPI highlights the synthesis of novel antimicrobial agents where similar compounds demonstrated MIC values ranging from 2–64 μg/mL against multi-drug resistant (MDR) bacteria . Although specific data for this compound is limited, its structural analogs show promise in this area.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure Feature | Activity Type |

|---|---|---|

| 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine | Methoxy instead of ethoxy | Antimicrobial |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-am | Dimethoxy groups | Serotonin receptor agonist |

This table illustrates how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of functional groups in drug design.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine, and how can purity be optimized?

Synthesis typically involves halogenation, etherification, and amination steps. For example, bromination of 4-ethoxyphenyl derivatives followed by reductive amination or enzyme-catalyzed transamination (e.g., using transaminases) can yield the target compound. Enzyme loading and reaction conditions (pH, temperature) must be optimized to enhance yield and purity . Continuous flow reactors may improve scalability and consistency, as seen in analogous halogenated phenyl ethylamine syntheses . Purification via column chromatography or recrystallization, coupled with HPLC analysis (≥97% purity), ensures quality .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromo and ethoxy groups on the phenyl ring) and amine proton environments.

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Elemental analysis : Validates empirical formula consistency .

Q. What preliminary biological activities are associated with this compound?

Structural analogs (e.g., halogenated phenyl ethylamines) show interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential neuropharmacological applications. In vitro assays (e.g., receptor binding studies) and behavioral models (e.g., locomotor activity tests in rodents) are used to assess activity .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo and ethoxy substituents influence reactivity and binding affinity?

The bromo group increases electrophilicity and enhances hydrophobic interactions, while the ethoxy group modulates electron density via resonance effects. Computational studies (DFT or molecular docking) can predict binding modes to targets like G-protein-coupled receptors (GPCRs). For example, bromine’s inductive effect may stabilize charge-transfer complexes in receptor active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from stereochemical variations (e.g., racemic mixtures vs. enantiopure forms) or impurities. Strategies include:

- Chiral separation : Using chiral HPLC or enzymatic resolution to isolate enantiomers .

- Dose-response studies : To clarify concentration-dependent effects.

- Meta-analysis : Comparing data across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

X-ray structures reveal hydrogen-bonding networks and packing motifs. For instance, SHELX-refined structures highlight interactions between the amine group and water molecules, guiding solubility modifications. Substituent engineering (e.g., replacing ethoxy with bulkier groups) can alter logP values and metabolic stability .

Q. What reaction mechanisms dominate in derivatization of the amine group?

The primary amine undergoes:

- Acylation : With acyl chlorides or anhydrides to form amides.

- Schiff base formation : With carbonyl compounds, useful for prodrug design.

- Metal coordination : In catalytic systems (e.g., palladium-catalyzed cross-couplings). Reaction kinetics can be monitored via in situ FTIR or LC-MS to optimize conditions .

Methodological Considerations

Q. How should researchers address challenges in scaling up synthesis while maintaining enantiomeric excess?

- Asymmetric catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps.

- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) ensures consistency .

- Quality-by-design (QbD) frameworks : Identify critical process parameters (CPPs) for regulatory compliance .

Q. What computational tools are effective for predicting metabolite profiles?

- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic stability and toxicity.

- Molecular dynamics (MD) simulations : Model cytochrome P450 interactions to identify vulnerable sites (e.g., ethoxy demethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.